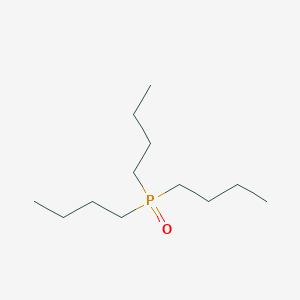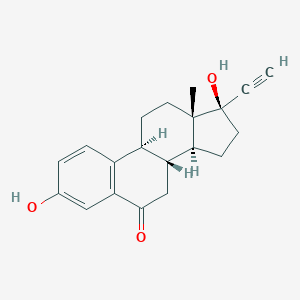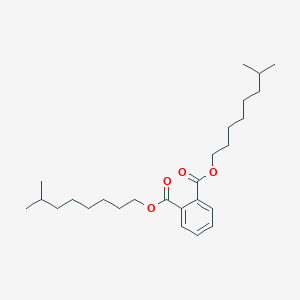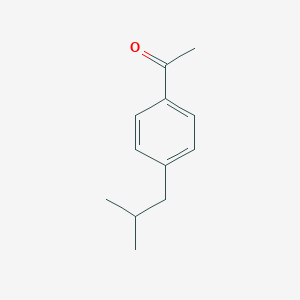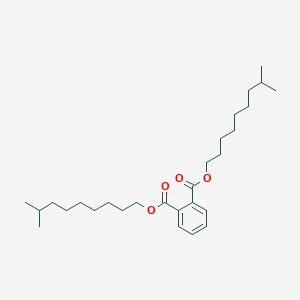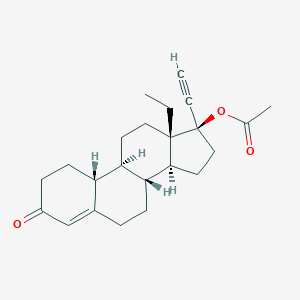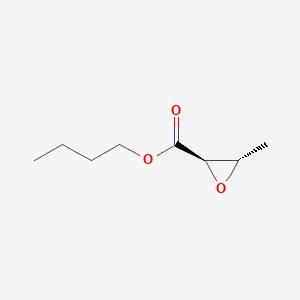![molecular formula C12H14N6 B122935 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 84746-24-7](/img/structure/B122935.png)
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine
説明
“2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a chemical compound with the molecular weight of 242.28 . It is also known as 1,4-Di(pyrimidin-2-yl)piperazine .
Molecular Structure Analysis
The InChI code for “2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is 1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2 .Physical And Chemical Properties Analysis
“2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a solid at room temperature. It has a molecular weight of 242.28 .科学的研究の応用
Anti-Fibrosis Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: Pyrimidine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The study involved the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluation of their biological activities against HSC-T6 .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
Derivatization Reagent
- Scientific Field: Analytical Chemistry
- Summary of Application: 1-(2-Pyrimidyl)piperazine can be used as a derivatization reagent for the carboxyl groups on peptides .
- Methods of Application: The compound is used for carboxy group derivatization during the spectrophotometric analysis of phosphopeptides .
- Results or Outcomes: The use of 1-(2-Pyrimidyl)piperazine enhances the spectrophotometric analysis of phosphopeptides .
Antagonist of the α2-Adrenergic Receptor
- Scientific Field: Pharmacology
- Summary of Application: 1-(2-Pyrimidinyl)piperazine (1-PP) is known to act as an antagonist of the α2-adrenergic receptor .
- Methods of Application: The compound is used in pharmacological studies to understand the role of α2-adrenergic receptors .
- Results or Outcomes: 1-PP has been found to have a Ki value of 7.3–40 nM for the α2-adrenergic receptor .
Partial Agonist of the 5-HT1A Receptor
- Scientific Field: Neuropharmacology
- Summary of Application: 1-(2-Pyrimidinyl)piperazine (1-PP) is known to act, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .
- Methods of Application: The compound is used in neuropharmacological studies to understand the role of 5-HT1A receptors .
- Results or Outcomes: 1-PP has been found to have a Ki value of 414 nM and Emax of 54% for the 5-HT1A receptor .
Synthesis of Pyrrolopyridine Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: 1-(2-Pyrimidinyl)piperazine can be used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .
- Methods of Application: The compound is used in the synthesis of pyrrolopyridine derivatives .
- Results or Outcomes: The use of 1-(2-Pyrimidinyl)piperazine enables the synthesis of complex pyrrolopyridine structures .
Dihydrofolate Reductase Inhibitor
- Scientific Field: Biochemistry
- Summary of Application: Pyrido[2,3-d]pyrimidine derivatives, which are structurally similar to pyrimidinylpiperazine, have been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides .
- Methods of Application: The compound is used in biochemical studies to understand the role of DHFR in nucleotide synthesis .
- Results or Outcomes: The use of pyrido[2,3-d]pyrimidine derivatives has been found to inhibit DHFR, potentially affecting nucleotide synthesis .
Safety And Hazards
The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word ‘Warning’. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDIIYVMINKXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
CAS RN |
84746-24-7 | |
| Record name | 1,4-Di(pyrimidin-2-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(2-pyrimidinyl)-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DI(PYRIMIDIN-2-YL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3J1GA4R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



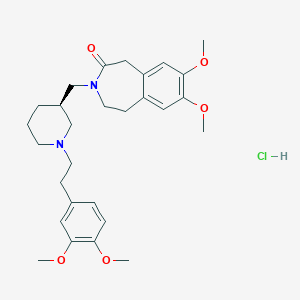
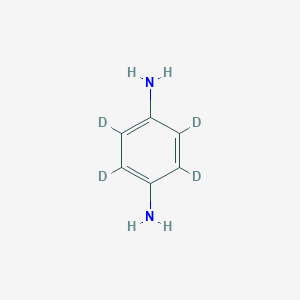
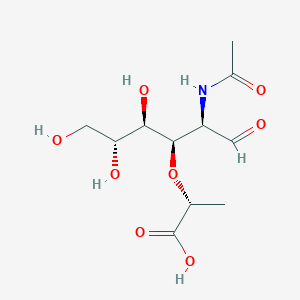

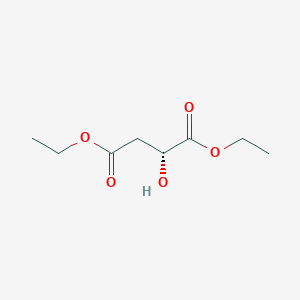
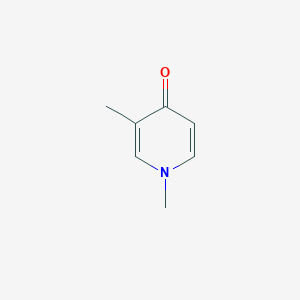
![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
